4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

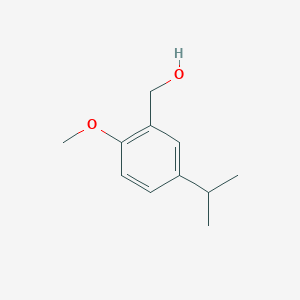

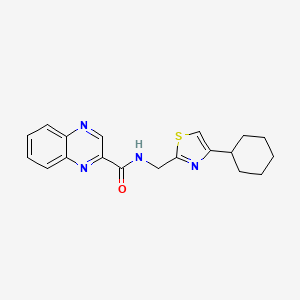

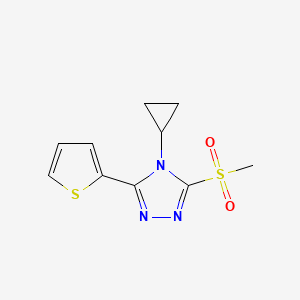

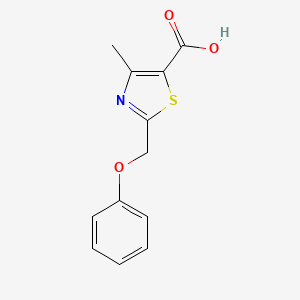

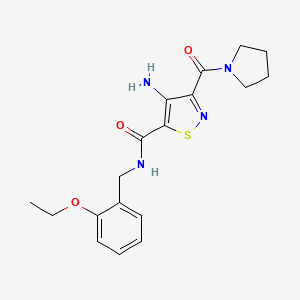

The compound “4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxylic Acid” is a thiazole derivative. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring . They are found in many important drugs and natural products. The phenoxymethyl group suggests the presence of a phenol (an aromatic ring with a hydroxyl group) attached to the thiazole via a methylene bridge .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, which is a type of heterocycle. This ring would be substituted with a methyl group at the 4-position, a phenoxymethyl group at the 2-position, and a carboxylic acid group at the 5-position .Chemical Reactions Analysis

As a thiazole derivative, this compound might be expected to undergo reactions typical of thiazoles, such as electrophilic substitution or reactions at the sulfur or nitrogen atoms . The phenol and carboxylic acid groups could also participate in various reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make it acidic, and the aromatic rings could contribute to its stability and possibly make it somewhat hydrophobic .Scientific Research Applications

Molecular Structure and Spectroscopy

A detailed structural, electronic, and spectroscopic study using density functional theory (DFT) was conducted on a similar compound, 4-methylthiadiazole-5-carboxylic acid. This research explored the stability, vibrational analysis through FT-IR and FT-Raman spectra, and NBO analysis for understanding hydrogen bond strength and charge transfer. The study also looked into solvent effects on hydrogen bonding, non-linear optical properties, and molecular electrostatic potential surface maps (Singh et al., 2019).

Synthetic Routes and Chemical Properties

The synthesis of heterocyclic γ-amino acids, including a new class of constrained heterocyclic γ-amino acids built around the thiazole ring, was reported. These compounds mimic the secondary structures of proteins such as helices and β-sheets. A short and versatile chemical route for synthesizing these compounds was developed, providing a method for introducing a wide variety of lateral chains on the γ-carbon atom or on the thiazole core (Mathieu et al., 2015).

Antimicrobial Applications

A study on the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents showed moderate activity against various bacterial and fungal strains. This work highlights the potential of thiazole derivatives in developing new antimicrobial agents (Sah et al., 2014).

Organic Synthesis and Reactivity

Research on 4-methyl- and 4-phenylseleno-1,1,1-trihalo-3-alken-2-ones showcased a convenient synthesis route. The study also delved into the usefulness of these compounds in synthesizing 3-trihalomethylisoselenazoles, demonstrating the versatility of thiazole derivatives in organic synthesis (Martins et al., 2002).

Novel Scaffold Development for Drug Discovery

The development of a highly water-soluble fluorescent and colorimetric pH probe based on a benzothiazole moiety was reported. This probe, owing to its outstanding solubility and the ability to monitor pH in both acidic and alkaline solutions, shows potential for real-time intracellular pH imaging, highlighting the diverse applications of thiazole derivatives in biomedical research (Diana et al., 2020).

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors in the body .

Mode of Action

The mode of action of 4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxylic Acid involves interactions with its targets that lead to changes in cellular processes . These interactions could involve binding to the target, leading to activation or inhibition of the target’s function .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties would impact the bioavailability of the compound .

Result of Action

The compound’s interaction with its targets would likely result in changes in cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. These factors could include temperature, pH, and the presence of other compounds .

Properties

IUPAC Name |

4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-8-11(12(14)15)17-10(13-8)7-16-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXSHGOKVQXIJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)COC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

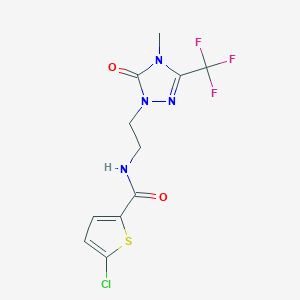

![2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2967430.png)

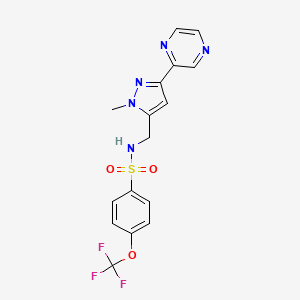

![N-(4-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2967431.png)